tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Description
tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyridine ring substituted at the 5-position with a methoxycarbonyl group and a tert-butyl carbamate at the 1-position of the piperazine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents. The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, while the methoxycarbonyl group enhances solubility and modulates electronic properties for downstream reactivity .
Properties
IUPAC Name |
tert-butyl 4-(5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-9-7-18(8-10-19)13-6-5-12(11-17-13)14(20)22-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYFXPCYPUANLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139317 | |
| Record name | 1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-21-0 | |
| Record name | 1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₃N₃O₄
- Molecular Weight : 303.37 g/mol
- Melting Point : 136–138 °C
- Boiling Point : Estimated at 484.9 ± 45.0 °C
The piperazine moiety is known for its versatility in biological applications. Compounds containing this structure often interact with various receptors and enzymes, influencing multiple signaling pathways. Specifically, this compound may exhibit activity through:
- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives have shown:
- Inhibition of Tumor Growth : Case studies demonstrated that related piperazine derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with similar piperazine compounds. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress:
- Mechanism : The compound may enhance the release of neurotrophic factors, supporting neuronal survival.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the antitumor effects of piperazine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a candidate for further development in cancer therapy. -
Neuroprotection in Animal Models :
Research involving animal models of neurodegenerative diseases showed that administration of piperazine-based compounds resulted in improved cognitive function and reduced markers of neuroinflammation.
Safety and Toxicology
While the biological activities are promising, safety evaluations are crucial:
- Irritation Potential : The compound is classified as an irritant and requires careful handling during laboratory procedures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Pyridine Substitution Patterns
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate
- Differences : The methoxycarbonyl group is at the 6-position of the pyridine ring, and a methyl group is present at the 4-position.
- Impact : Alters steric hindrance and electronic distribution, affecting reactivity in hydrolysis and coupling reactions. Synthesized via Buchwald-Hartwig amination (Pd(OAc)₂/BINAP) .
- Molecular Formula : C₁₇H₂₄N₃O₄ .
tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Heterocyclic Modifications
- tert-Butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate Differences: Pyrazine ring fused to pyridine introduces two additional nitrogen atoms. Synthesized via Suzuki-Miyaura coupling (Pd(PPh₃)₄/Na₂CO₃) .
tert-Butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Functional Group Replacements
Organometallic and Bulky Substituents
- tert-Butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate
Boronate Esters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
